molecular formula C18H15ClN2O6S B3411472 N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide CAS No. 919702-29-7

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide

Cat. No.: B3411472
CAS No.: 919702-29-7
M. Wt: 422.8 g/mol
InChI Key: JKEFFJBZNXCYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide is a useful research compound. Its molecular formula is C18H15ClN2O6S and its molecular weight is 422.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzodioxole moiety and a thiazolidine derivative. The molecular formula is C15H14ClN3O4S, and it has a molecular weight of 353.80 g/mol. The presence of chlorine and dioxido groups suggests potential interactions with biological targets.

Research indicates that compounds containing benzodioxole structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzodioxole derivatives possess significant antimicrobial properties. For instance, compounds derived from this scaffold have demonstrated efficacy against various bacterial strains and fungi .
  • Anticancer Activity : The compound has been evaluated for its anti-cancer properties. A study reported that derivatives of benzodioxole exhibited selective cytotoxicity towards cancer cells while sparing normal cells . The mechanism involves the inhibition of key cellular pathways involved in proliferation and survival.

Biological Activity Data

Activity Type Efficacy Reference
AntimicrobialModerate to significant against bacteria
AnticancerSelective cytotoxicity in leukemia cell lines
Enzyme InhibitionInhibitory activity against cholinesterases

Case Studies

  • Anticancer Screening : A study conducted on various benzodioxole derivatives found that this compound showed promising results in inhibiting the growth of leukemia cell lines (Molm-13 and NB4). The compound exhibited an IC50 value significantly lower than those of standard chemotherapeutics .
  • Antimicrobial Efficacy : In vitro assays demonstrated that this compound has antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzodioxole structure could enhance its lipophilicity and thus its antimicrobial potency .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O6S/c19-14-3-2-12(21-17(22)5-6-28(21,24)25)8-13(14)18(23)20-9-11-1-4-15-16(7-11)27-10-26-15/h1-4,7-8H,5-6,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEFFJBZNXCYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.